molecular formula C10H19N3O2 B13798952 ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate CAS No. 551926-60-4

ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

Cat. No.: B13798952
CAS No.: 551926-60-4
M. Wt: 213.28 g/mol
InChI Key: LFAZKXVSGNOFRI-UHFFFAOYSA-N
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Description

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate typically involves the reaction of 1-ethylpiperidin-4-one with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
  • N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide

Uniqueness

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

551926-60-4

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

InChI

InChI=1S/C10H19N3O2/c1-3-13-7-5-9(6-8-13)11-12-10(14)15-4-2/h3-8H2,1-2H3,(H,12,14)

InChI Key

LFAZKXVSGNOFRI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)OCC)CC1

Origin of Product

United States

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